molecular formula C21H21ClFN5O B2694029 1-[(4-chlorophenyl)acetyl]-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine CAS No. 1396808-96-0

1-[(4-chlorophenyl)acetyl]-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine

Cat. No. B2694029
CAS RN: 1396808-96-0
M. Wt: 413.88
InChI Key: SLVRQAOGYXLDNP-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives have been studied for their potential medicinal properties, including anti-allergic activities .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, piperazine derivatives are typically synthesized through various methods, including the reaction of diethanolamine with m-chloroaniline .

Scientific Research Applications

Synthesis and Drug Development

Piperazine and 1,2,4-triazole derivatives are extensively studied for their synthetic methodologies and potential in drug development. For instance, flunarizine, a piperazine derivative, is synthesized through regioselective metal-catalyzed amination, showcasing the compound's applications in treating migraines and other disorders due to its calcium channel blocking properties (Shakhmaev, Sunagatullina, & Zorin, 2016). Similarly, the synthesis of novel 1,2,4-triazole derivatives bearing a piperazine amide moiety demonstrates their potential anticancer activities, highlighting their importance in the development of new therapeutic agents (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Antimicrobial and Herbicidal Activities

The synthesis and evaluation of aryl(thio)carbamoyl derivatives of piperazines have revealed their potential as herbicides and plant growth regulators. These compounds exhibit structure-activity relationships that correlate with their herbicidal activity, indicating their utility in agricultural applications (Stoilkova, Yonova, & Ananieva, 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN5O/c22-17-7-5-16(6-8-17)13-21(29)27-11-9-26(10-12-27)14-20-25-24-15-28(20)19-4-2-1-3-18(19)23/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVRQAOGYXLDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=CN2C3=CC=CC=C3F)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)acetyl]-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine

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